molecular formula C25H26N4O5 B3309301 N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941934-15-2

N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B3309301
CAS No.: 941934-15-2
M. Wt: 462.5 g/mol
InChI Key: NYTGLTCJNQXYIK-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a bifunctional amide derivative characterized by a naphthalen-1-yl group, a morpholin-4-yl moiety, and a nitro-substituted aromatic ring.

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-17-9-10-19(29(32)33)15-22(17)27-25(31)24(30)26-16-23(28-11-13-34-14-12-28)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTGLTCJNQXYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 356.42 g/mol. Its structure features functional groups that contribute to its reactivity and biological activity, including a nitro group and a morpholinyl moiety that enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities , particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens due to its ability to interact with specific biological targets.
  • Anticancer Activity : The nitro group may undergo bioreduction within biological systems, leading to the formation of reactive intermediates that can induce cytotoxic effects on cancer cells. This mechanism is crucial in the compound's potential as an anticancer agent.

The mechanism of action likely involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may be reduced within cells, forming reactive species that can damage cellular components, thus contributing to its anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study conducted on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction via oxidative stress pathways.
  • Study 2 : In vitro assays revealed that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[3-fluoro-N'-(4-fluorophenyl)]cyclopropaneFeatures cyclopropane; used in drug designUnique ring structure enhances reactivity
2-Propanone, 1-(4-methoxyphenyl)-A simpler ketone structure; less complex than the target compoundPrimarily used as a solvent
N-[3-fluoro-4-{6-(methyloxy)-7-[3-morpholin-4-ylpropyl)oxy]quinolineContains a quinoline structure; used in cancer treatmentModulates protein kinase activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness arises from its ethanediamide backbone and substituent arrangement. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS No. Key Features
Target Compound Ethanediamide Naphthalen-1-yl, morpholin-4-yl, 2-methyl-5-nitrophenyl Not provided Not provided Combines aromatic, heterocyclic, and nitro groups for balanced hydrophobicity and polarity
FDU-NNEI Indole-3-carboxamide Naphthalen-1-yl, 4-fluorobenzyl Not provided Not provided Fluorinated benzyl group enhances metabolic stability; naphthalene for hydrophobic interactions
C27H22N4O2S (Enamine Ltd) Prop-2-enamide Naphthalen-1-yl, morpholin-4-yl, phenyl-thiazole 466.57 771518-96-8 Thiazole ring introduces sulfur-based electronics; lower solubility compared to target compound
5-Substituted Tetrahydronaphthalen-2yl Derivatives Piperidin-4-ylpropionamide Hydrophobic cyclohexyl, hydroxyl/amine substituents Not provided Not provided Hydroxyl/amine groups improve water solubility; cyclohexyl enhances μ-opioid receptor affinity

Physicochemical Properties

  • Hydrogen Bonding: The morpholin-4-yl moiety provides hydrogen-bond acceptors, improving target engagement compared to non-heterocyclic analogs like ethylphenidate ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-5-nitrophenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.